molecular formula C20H22O6 B13911371 Isoatriplicolide tiglate

Isoatriplicolide tiglate

Cat. No.: B13911371
M. Wt: 358.4 g/mol
InChI Key: BITFKDUCQOBZDL-KZSDYASMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoatriplicolide tiglate is a sesquiterpene lactone compound isolated from the leaves of Paulownia coreana. It has garnered significant attention due to its potent antiproliferative properties, particularly against various cancer cell lines .

Preparation Methods

Isoatriplicolide tiglate is typically isolated from the chloroform-soluble fraction of Paulownia coreana leaves. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization . detailed synthetic routes and industrial production methods are not extensively documented in the available literature.

Chemical Reactions Analysis

Isoatriplicolide tiglate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of isoatriplicolide tiglate involves both extrinsic and intrinsic pathways of apoptosis. It decreases the expression of pro-caspase 8, 9, and 3, which are key regulators of apoptotic cell death. This leads to the activation of caspase 8, 9, and 3, ultimately resulting in apoptosis . The compound also induces cell cycle arrest in the S/G2 phase, further inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Isoatriplicolide tiglate is unique among sesquiterpene lactones due to its potent antiproliferative properties. Similar compounds include:

This compound stands out due to its specific mechanism of inducing apoptosis and cell cycle arrest, making it a promising candidate for further research and potential therapeutic applications.

Properties

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

[(4R,8S,9R,11R)-11-methyl-2,7-dimethylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-1(13)-en-9-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H22O6/c1-6-10(2)18(22)25-15-9-20(5)16(21)8-13(26-20)11(3)7-14-17(15)12(4)19(23)24-14/h6,8,14-15,17H,3-4,7,9H2,1-2,5H3/b10-6+/t14-,15-,17+,20-/m1/s1

InChI Key

BITFKDUCQOBZDL-KZSDYASMSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1C[C@@]2(C(=O)C=C(O2)C(=C)C[C@@H]3[C@@H]1C(=C)C(=O)O3)C

Canonical SMILES

CC=C(C)C(=O)OC1CC2(C(=O)C=C(O2)C(=C)CC3C1C(=C)C(=O)O3)C

Origin of Product

United States

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